molecular formula C15H24N2O2 B6753733 4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one

4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one

Cat. No.: B6753733
M. Wt: 264.36 g/mol
InChI Key: KQMWNUYSDPHABW-UHFFFAOYSA-N
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Description

4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

4-(2-azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-16-10-12(9-13(16)18)14(19)17-8-7-15(11-17)5-3-2-4-6-15/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMWNUYSDPHABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC3(C2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one typically involves a multi-step process. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . Another approach includes the synthesis from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as copper or palladium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to influence GABA (A) receptors, which are involved in the modulation of neurotransmission . This interaction can lead to anticonvulsant and anxiolytic effects, making it a promising candidate for the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro[4.4]nonane-1,3-dione
  • 2-Azaspiro[5.5]undecane
  • 1-Thia-4-azaspiro[4.5]decane

Uniqueness

4-(2-Azaspiro[4.5]decane-2-carbonyl)-1-methylpyrrolidin-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of biological activities and has unique synthetic routes and reaction conditions .

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